molecular formula C14H23N B13252932 Butyl(1-phenylbutyl)amine

Butyl(1-phenylbutyl)amine

Cat. No.: B13252932
M. Wt: 205.34 g/mol
InChI Key: SWTDLLIUKJJLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl(1-phenylbutyl)amine: is an organic compound with the molecular formula C14H23N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound features a butyl group and a phenylbutyl group attached to the nitrogen atom, making it a secondary amine. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution: One common method for preparing Butyl(1-phenylbutyl)amine involves the nucleophilic substitution of a haloalkane with a primary amine.

    Gabriel Synthesis: This method involves the use of phthalimide as a precursor.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Amine oxides, nitroso compounds.

    Reduction: Primary amines, secondary amines.

    Substitution: N-alkylated or N-acylated derivatives.

Mechanism of Action

Molecular Targets and Pathways: Butyl(1-phenylbutyl)amine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the context of its use. For example, in biochemical research, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

    1-Phenylbutylamine: Similar structure but lacks the butyl group.

    Butylamine: Lacks the phenylbutyl group.

    Phenethylamine: Contains a phenyl group attached to an ethylamine chain.

Uniqueness: Butyl(1-phenylbutyl)amine is unique due to the presence of both a butyl group and a phenylbutyl group attached to the nitrogen atom. This dual substitution imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-butyl-1-phenylbutan-1-amine

InChI

InChI=1S/C14H23N/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h6-8,10-11,14-15H,3-5,9,12H2,1-2H3

InChI Key

SWTDLLIUKJJLRF-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(CCC)C1=CC=CC=C1

Origin of Product

United States

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